molecular formula C19H36O2 B12650463 Methylcyclohexyl laurate CAS No. 74411-09-9

Methylcyclohexyl laurate

Cat. No.: B12650463
CAS No.: 74411-09-9
M. Wt: 296.5 g/mol
InChI Key: VHTNBSNRTWIBSL-UHFFFAOYSA-N
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Description

Methylcyclohexyl laurate is an organic compound with the molecular formula C19H36O2. It is an ester formed from the reaction between lauric acid and methylcyclohexanol. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and as a surfactant.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylcyclohexyl laurate can be synthesized through an esterification reaction between lauric acid and methylcyclohexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or an ionic liquid, to facilitate the esterification process. The reaction conditions often include a temperature range of 70-110°C and a reaction time of 1-5 hours .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts like Amberlyst 15 are commonly used in these processes to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methylcyclohexyl laurate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of this bond in the presence of water or a base.

Common Reagents and Conditions

    Esterification: Lauric acid, methylcyclohexanol, sulfuric acid (catalyst), temperature (70-110°C), reaction time (1-5 hours).

    Hydrolysis: Water or a base (e.g., sodium hydroxide), temperature (50-100°C), reaction time (1-3 hours).

Major Products

Scientific Research Applications

Methylcyclohexyl laurate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methylcyclohexyl laurate involves its interaction with lipid membranes. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and stability of formulations. Its molecular structure enables it to integrate into lipid bilayers, enhancing the permeability and delivery of active ingredients .

Comparison with Similar Compounds

Similar Compounds

  • Methyl laurate
  • Ethyl laurate
  • Butyl laurate
  • Hexyl laurate

Uniqueness

Methylcyclohexyl laurate is unique due to its cyclohexyl group, which imparts different physicochemical properties compared to linear alkyl esters. This structural difference can influence its solubility, melting point, and interaction with other molecules, making it suitable for specific applications where other esters may not perform as well .

Properties

CAS No.

74411-09-9

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

cyclohexylmethyl dodecanoate

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-13-16-19(20)21-17-18-14-11-10-12-15-18/h18H,2-17H2,1H3

InChI Key

VHTNBSNRTWIBSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1CCCCC1

Origin of Product

United States

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